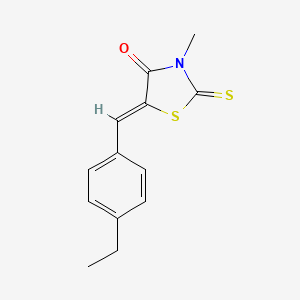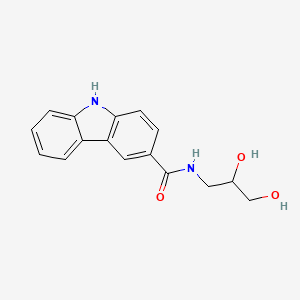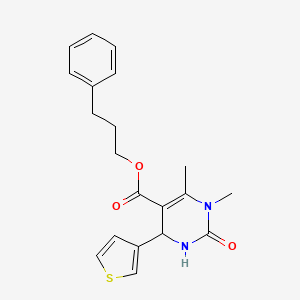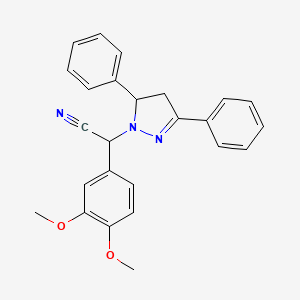![molecular formula C40H38N6O3S3 B11091094 2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11091094.png)
2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known by its chemical name: 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one .
- Its molecular formula is C9H12O5 , and its molecular weight is 200.19 g/mol .
- The compound has a melting point of 65-70°C and should be stored at -20°C .
- It is represented by the CAS number 532424-75-2 .
- The compound’s structure includes a 1,3-dioxane ring with an allyloxycarbonyl group attached.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common method is the reaction of an appropriate precursor with allyl chloroformate or allyl bromide.
- Reaction Conditions : The reaction typically occurs under mild conditions, often in an organic solvent such as dichloromethane or acetonitrile.
- Industrial Production : While industrial-scale production methods may vary, the compound can be synthesized using batch or continuous processes.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including substitution , esterification , and hydrolysis .
- Common Reagents and Conditions :
- For esterification: Allyl chloroformate or allyl bromide, base (e.g., triethylamine).
- For hydrolysis: Acidic or basic conditions.
- Major Products :
- Esterification yields the target compound.
- Hydrolysis produces the corresponding carboxylic acid.
Scientific Research Applications
- Chemistry : The compound serves as a building block for the synthesis of more complex molecules.
- Biology : Researchers use it to modify biomolecules or study biological processes.
- Medicine : Its derivatives may have pharmaceutical applications.
- Industry : It finds use in polymer chemistry and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific derivatives.
- It may interact with cellular targets, affecting metabolic pathways or signaling cascades.
Comparison with Similar Compounds
- Similar Compounds :
- 2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone : This compound shares some structural features.
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) : Although not directly related, DDMP is relevant due to its antioxidant properties .
- Uniqueness : The compound’s combination of a 1,3-dioxane ring, triazole, and benzothiazole moieties makes it distinctive.
Remember, this compound’s applications and properties can vary based on its derivatives and modifications
Properties
Molecular Formula |
C40H38N6O3S3 |
|---|---|
Molecular Weight |
747.0 g/mol |
IUPAC Name |
2-[[5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide |
InChI |
InChI=1S/C40H38N6O3S3/c47-37(41-30-17-20-33-35(23-30)52-40(42-33)51-26-38(48)45-22-21-29-11-7-8-14-34(29)45)25-50-39-44-43-36(46(39)31-12-5-2-6-13-31)24-49-32-18-15-28(16-19-32)27-9-3-1-4-10-27/h2,5-8,11-20,23,27H,1,3-4,9-10,21-22,24-26H2,(H,41,47) |
InChI Key |
NAHAGLKTJUJAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=CC6=C(C=C5)N=C(S6)SCC(=O)N7CCC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[4-(Dimethylamino)phenyl]-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11091025.png)
![5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11091031.png)
![2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11091039.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11091049.png)

![8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11091054.png)

![7,9-dichloro-4-(2-fluorophenyl)-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11091068.png)

![N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine](/img/structure/B11091080.png)

![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11091091.png)

